molecular formula C2H7O4P B127863 Dimethyl hydrogen phosphate CAS No. 813-78-5

Dimethyl hydrogen phosphate

Cat. No.: B127863
CAS No.: 813-78-5
M. Wt: 126.05 g/mol
InChI Key: KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Description

Dimethyl hydrogen phosphate (DMHP, C₂H₇O₄P) is an organophosphorus compound characterized by its colorless, odorless nature and miscibility with water and organic solvents . Structurally, it consists of a phosphate core bonded to two methyl groups and one hydroxyl group. DMHP is widely utilized in catalysis, chemical synthesis, and analytical chemistry due to its ability to introduce phosphate groups into organic molecules . It also serves as a structural mimic of phosphate groups in nucleic acids and phospholipids, enabling studies in nanotechnology and biochemistry . Industrial applications include surfactant technology and electrochemistry, where its moderate acidity (pKa ~1.5) facilitates proton transfer reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves a series of enzymatic reactions that convert the precursor into the final diterpenoid structure .

Industrial Production Methods: Industrial production of palustric acid typically involves extraction from natural sources, such as coniferous trees. The extraction process includes solvent extraction, followed by purification steps to isolate the compound. The resin acids are then separated using techniques like chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for DMP, influenced by environmental conditions and catalytic agents.

Catalytic Hydrolysis

Metal–organic frameworks (MOFs) like Hf-UiO-66 and Zr-UiO-66 enhance hydrolysis efficiency. Defect engineering in these frameworks (e.g., missing cluster defects) increases accessible Lewis acid sites, accelerating DMP breakdown into phosphonic acid (Table 1 ) .

Table 1: Catalytic Hydrolysis Efficiency of MOFs

MOF TypeDefect TypeHydrolysis ProductKey Observation
Hf-UiO-66Missing clusterPhosphonic acidHigher conversion due to open metal sites
Zr-UiO-66Missing linkerMinimal hydrolysisLimited internal accessibility

Redox Reactions

DMP participates in redox reactions with reducing and oxidizing agents, producing hazardous byproducts.

Reduction

In the presence of strong reducing agents (e.g., hydrides), DMP generates phosphine gas (PH₃) , a highly toxic and flammable compound .

Oxidation

Partial oxidation by oxidizing agents releases phosphorus oxides (e.g., P₄O₁₀) , which contribute to environmental and health risks .

Interaction with Metal Ions

DMP’s phosphate group coordinates with metal ions, a property leveraged in biochemical studies and catalysis.

  • MOF Catalysis : In Hf-UiO-66, open Hf⁴⁺ sites act as Lewis acids, polarizing the P=O bond and facilitating nucleophilic attack by water (Figure 1 ) .

  • Biological Relevance : DMP mimics nucleic acid phosphate backbones, interacting with Mg²⁺ and Ca²⁺ in biological systems. These interactions influence conformational stability and catalytic processes .

Figure 1: Proposed Hydrolysis Mechanism in Hf-UiO-66

  • DMP adsorption at Hf⁴⁺ sites.

  • Water activation and nucleophilic attack on phosphorus.

  • Cleavage of the P–O bond, yielding phosphonic acid.

Stability and Environmental Impact

  • Thermal Stability : DMP is combustible, requiring careful handling to prevent decomposition into toxic fumes .

  • Environmental Persistence : Slow hydrolysis under neutral conditions contributes to environmental persistence, necessitating catalytic remediation strategies .

Scientific Research Applications

Flame Retardant

DMHP is widely used as a flame retardant in textiles, particularly:

  • Nylon 6 Fibres : It enhances fire resistance and is often combined with other agents to improve efficacy.
  • Cotton Textiles : When used with guanidine and formaldehyde, it imparts both flame and crease resistance .

Chemical Intermediate

DMHP serves as a crucial intermediate in the synthesis of various chemicals:

  • Organo-phosphorus Pesticides : It plays a significant role in the production of pesticides by acting as a precursor in chemical reactions .
  • Lubricant Additives : Its properties make it suitable for enhancing the performance of lubricants .

Corrosion Inhibitor

In combination with pyrocatechol, DMHP functions as a corrosion inhibitor for metals, particularly steel. This application is vital in industries where metal degradation is a concern .

Stabilizer

DMHP is utilized as a stabilizer in various formulations, such as:

  • Oil and Plaster : It helps maintain the integrity and performance of these materials over time .

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of DMHP in enhancing the flame resistance of nylon fibres. The results indicated a significant reduction in flammability when treated with DMHP, confirming its utility in textile applications.

TreatmentFlammability Rating
Untreated NylonHigh
DMHP Treated NylonLow

Currently, there are no established regulatory standards specifically governing the use of dimethyl hydrogen phosphate. However, safety guidelines for handling organophosphorus compounds apply due to potential toxicity concerns .

Mechanism of Action

Palustric acid exerts its effects through various molecular targets and pathways. In plants, it acts as a defense compound against herbivores by deterring insect feeding. The compound is biosynthesized from geranylgeranyl diphosphate through a series of enzymatic reactions. In medical applications, its antioxidant and anti-inflammatory properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphate esters and related organophosphorus compounds share structural similarities but exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Dimethyl Hydrogen Phosphate (DMHP) vs. Diethyl Hydrogen Phosphate

  • Structure : DMHP (C₂H₇O₄P) has methyl groups, while diethyl hydrogen phosphate (C₄H₁₁O₄P) features ethyl groups .
  • Properties :
    • Solubility : DMHP is highly water-miscible due to its smaller alkyl chains, whereas diethyl hydrogen phosphate shows reduced water solubility .
    • Acidity : DMHP has a slightly higher first dissociation constant (pKa ~1.5) compared to diethyl hydrogen phosphate (pKa ~1.3), attributed to electron-donating alkyl groups stabilizing the conjugate base .
  • Applications : DMHP is preferred in catalysis and surfactants, while diethyl hydrogen phosphate is used as a reference standard in mass spectrometry .

DMHP vs. Dimethyl Methylphosphonate (DMMP)

  • Structure : DMMP (C₃H₉O₃P) contains a methylphosphonate group (P=O bonded to a methyl group), unlike DMHP’s phosphate ester structure .
  • Properties: Reactivity: DMMP acts as a nerve agent simulant due to its strong coordination with metal ions (e.g., Zn²⁺, UO₂²⁺), forming complexes with square-based pyramidal geometries . DMHP lacks such coordination versatility. Toxicity: DMMP is less toxic than DMHP derivatives, which are linked to lung lesions and carcinomas in rodents .
  • Applications : DMMP is used in chemical warfare studies, while DMHP is employed in industrial synthesis .

DMHP vs. 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP)

  • Structure : MDP (C₁₄H₂₇O₇P) has a long methacryloyloxydecyl chain, enhancing its adhesion properties .
  • Properties: Solubility: MDP’s solubility depends on solvent polarity and pH. In ethanol-water mixtures, its affinity for dental substrates increases at pH 5–7 . Functionality: MDP’s polymerizable methacrylate group enables its use in dental primers, unlike DMHP’s non-polymerizable structure .
  • Applications : MDP is critical in dental adhesives, while DMHP is used in catalysis and electrochemistry .

Environmental and Metabolic Considerations

  • Di-Organophosphate Esters (Di-OPEs): DMHP’s environmental metabolite, dimethyl phosphate (DMP), is a degradation product of tri-OPEs like trimethyl phosphate. Di-OPEs exhibit comparable environmental persistence to tri-OPEs, with DMP detected globally in marine fauna .
  • Toxicity Profile: DMHP derivatives are associated with carcinogenicity in animal models, whereas di-OPEs like bis(2-chloroethyl) hydrogen phosphate (BCEP) accumulate in aquatic ecosystems .

Data Tables

Table 1: Physicochemical Properties of DMHP and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility pKa Key Applications
This compound (DMHP) C₂H₇O₄P 126.05 High ~1.5 Catalysis, surfactants, biochemistry
Diethyl hydrogen phosphate C₄H₁₁O₄P 154.10 Moderate ~1.3 Mass spectrometry standards
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 124.08 Low - Nerve agent simulant
10-MDP (Methacryloyloxydecyl phosphate) C₁₄H₂₇O₇P 338.33 pH-dependent ~2.0 Dental adhesives

Table 2: Environmental and Toxicological Data

Compound Environmental Persistence Toxicity Findings
DMHP Moderate Carcinogenic in rodents (lung lesions)
DMP (Dimethyl phosphate) High Metabolite of tri-OPEs; global detection
DMMP Low Low acute toxicity; used as simulant

Biological Activity

Dimethyl hydrogen phosphate (DMHP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects of DMHP, focusing on its toxicity, carcinogenic potential, and metabolic pathways based on diverse research findings.

This compound is a colorless liquid with a molecular formula of C2H7O4PC_2H_7O_4P. It is primarily used in agricultural applications as a pesticide and as an intermediate in chemical synthesis. Understanding its stability and degradation products is crucial for evaluating its biological effects.

Toxicity Studies

Metabolism

DMHP undergoes oxidative demethylation to form monomethyl hydrogen phosphite and methanol, which are then metabolized further. The primary route of elimination is through expired carbon dioxide (44-57%) and urine (28-49%) . The compound's metabolism has been shown to be linear across doses in both rats and mice.

Case Study 1: Long-term Exposure Effects

A long-term study involving the administration of DMHP at varying doses revealed significant pathological changes in the lungs and forestomach of treated rats. The incidence of neoplastic lesions was notably higher in groups receiving 200 mg/kg compared to control groups (0/50 controls vs. 5/50 high-dose males) .

Case Study 2: Genotoxicity Assessment

In vitro studies demonstrated that DMHP caused chromosomal aberrations in cultured cells, suggesting potential risks for genetic damage upon exposure. This raises concerns regarding occupational exposure limits for workers handling this compound .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DMHP:

Study TypeFindings
Acute ToxicityClinical signs included lacrimation, respiratory distress; weight loss noted at high doses
Chronic ToxicityNeoplastic lesions observed; significant tumor incidence in lungs at high doses
GenotoxicityInduced sister chromatid exchanges; mutations in mouse cells
MetabolismPrimarily eliminated as CO2 and urine; linear metabolism observed
Developmental EffectsLimited data; hypospermatogenesis noted at high doses

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DMHP relevant to experimental design?

DMHP (CAS 813-78-5) is a colorless, oily liquid with the molecular formula C₂H₇O₄P and a molecular weight of 126.02 g/mol. It is highly soluble in water, ethanol, and acetone. The SMILES notation (COP(=O)(O)OC) and InChIKey (KKUKTXOBAWVSHC-UHFFFAOYSA-N) are critical for computational modeling. Its logP value (~1.34) suggests moderate hydrophobicity, which influences partitioning in biphasic systems. These properties are essential for designing solubility studies, chromatographic separations, and reaction conditions .

Q. What are the recommended methods for synthesizing DMHP in a laboratory setting?

DMHP can be synthesized via esterification of phosphoric acid with methanol under controlled acidic conditions. A validated method involves neutralizing tetramethylammonium hydroxide with equimolar phosphorylated sulfonylamide precursors in isopropanol, followed by purification via recrystallization. Reaction completion should be monitored using pH indicators (e.g., phenolphthalein) .

Q. How should DMHP be safely handled and stored in research environments?

DMHP requires stringent safety protocols:

  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste disposal : Segregate as hazardous waste and consult certified disposal services.
    Refer to SDS guidelines for spill management and emergency procedures .

Q. What analytical techniques are suitable for detecting and quantifying DMHP in complex matrices?

  • Spectrophotometry : Measure phosphate content after acid digestion (e.g., using ammonium molybdate methods). Adjust sample pH to 6–7 for optimal results .
  • HPLC : Use a mobile phase of 50 mM sodium dihydrogen phosphate (pH 6.5) with a C18 column. Filter samples through 0.22-µm membranes to prevent column clogging .

Advanced Research Questions

Q. How can researchers optimize buffer systems containing DMHP for studies involving radical scavenging or oxidative stress?

DMHP’s radical scavenging efficacy can be assessed using Fenton reaction systems (Fe²⁺/H₂O₂) to generate hydroxyl radicals (•OH). Compare DMHP’s scavenging capacity to Tris or HEPES buffers by quantifying carbonyl formation (e.g., via 2,4-dinitrophenylhydrazine assay). Note that phosphate buffers may exhibit lower radical scavenging activity than Tris, potentially influencing oxidative damage endpoints in protein studies .

Q. What advanced spectroscopic techniques are suitable for characterizing DMHP’s molecular structure and interactions?

  • NMR : Analyze ³¹P chemical shielding tensors to study conformational changes. Use ammonium dihydrogen phosphate (ADHP) as a solid-state NMR reference for improved accuracy .
  • Vibrational Spectroscopy : Assign IR/Raman bands (e.g., P=O stretches at ~1250 cm⁻¹) using ab initio calculations. Isotopic substitution (e.g., deuterated DMHP) aids in peak assignment for nucleic acid analog studies .

Q. How can conflicting data on DMHP’s reactivity in different buffer systems be resolved?

Contradictions in reactivity data often arise from buffer-specific interactions (e.g., Tris-formaldehyde adducts). To resolve discrepancies:

  • Systematic Controls : Include buffer-only controls in Fenton or oxidation assays.
  • Multi-Method Validation : Cross-validate results using HPLC, mass spectrometry, and carbonyl quantification.
  • pH Monitoring : Ensure buffers are adjusted to physiological pH (7.4) to avoid artifacts .

Q. What computational approaches are recommended for modeling DMHP’s conformation and dynamics?

Perform ab initio calculations (e.g., DFT) to map the gauche-gauche (g,g) conformation of DMHP, which mimics nucleic acid phosphodiesters. Use software like Gaussian or ORCA to simulate vibrational modes and compare with experimental IR/Raman data. Incorporate solvent effects (e.g., implicit water models) for aqueous systems .

Q. Methodological Notes

  • Toxicological Studies : Reference NTP guidelines for in vivo protocols when assessing DMHP toxicity (e.g., gavage studies in rodent models) .
  • Structural Analogues : For coordination chemistry, explore tetramethylammonium salts of DMHP derivatives to study ionic interactions in crystal lattices .

Properties

IUPAC Name

dimethyl hydrogen phosphate
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InChI

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)
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InChI Key

KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(O)OC
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Molecular Formula

C2H7O4P
Record name DIMETHYL PHOSPHATE
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Related CAS

32586-82-6 (hydrochloride salt)
Record name Dimethyl phosphate
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DSSTOX Substance ID

DTXSID5025150
Record name Dimethyl phosphate
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Molecular Weight

126.05 g/mol
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Physical Description

Syrupy pale yellow liquid. (NTP, 1992), Liquid
Record name DIMETHYL PHOSPHATE
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Boiling Point

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

813-78-5, 53396-59-1
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